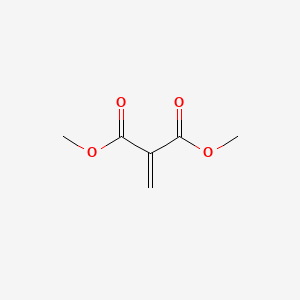

Dimethyl methylenemalonate

CAS No.: 3377-21-7

Cat. No.: VC3828642

Molecular Formula: C6H8O4

Molecular Weight: 144.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3377-21-7 |

|---|---|

| Molecular Formula | C6H8O4 |

| Molecular Weight | 144.12 g/mol |

| IUPAC Name | dimethyl 2-methylidenepropanedioate |

| Standard InChI | InChI=1S/C6H8O4/c1-4(5(7)9-2)6(8)10-3/h1H2,2-3H3 |

| Standard InChI Key | KTLZQSZGORXBED-UHFFFAOYSA-N |

| SMILES | COC(=O)C(=C)C(=O)OC |

| Canonical SMILES | COC(=O)C(=C)C(=O)OC |

Introduction

Synthesis and Industrial Production

The synthesis of DMMM involves a two-step process: (1) condensation polymerization of formaldehyde and malonate precursors, and (2) thermal depolymerization under vacuum to yield the monomeric product .

Condensation Polymerization

In the first step, formaldehyde reacts with dimethyl malonate in the presence of a basic catalyst (e.g., sodium hydroxide) and a low-density solvent (e.g., methyl isobutyl ketone, boiling point: 74–177°C) . The solvent’s low density facilitates efficient water removal via azeotropic distillation, minimizing side reactions that generate formaldehyde . Key reaction parameters include:

| Parameter | Value/Range | Role |

|---|---|---|

| Temperature | 70–110°C | Optimizes reaction rate and yield |

| Solvent-to-reactant ratio | 200–300 wt% | Ensures complete mixing |

| Reaction time | 240 minutes | Maximizes conversion |

Table 1: Optimal conditions for DMMM condensation polymerization .

Thermal Depolymerization

The resulting polymer is subjected to vacuum distillation at reduced pressures (e.g., 10–50 mmHg) and temperatures exceeding 150°C to cleave the labile methylene linkages . This step yields high-purity DMMM with <0.1% residual formaldehyde, as confirmed by gas chromatography .

Physicochemical Properties

DMMM exhibits properties ideal for adhesive applications:

Table 2: Key physicochemical properties of DMMM .

The compound’s low water solubility and slow hydrolysis rate ensure stability in humid environments, while its moderate vapor pressure minimizes volatile organic compound (VOC) emissions .

Applications in Adhesive Formulations

Medical and Surgical Adhesives

DMMM’s minimal formaldehyde release (<10 ppm) makes it suitable for biocompatible adhesives used in tissue bonding and wound closure . Preclinical studies demonstrate that DMMM-based adhesives exhibit tensile strengths exceeding 5 MPa, comparable to cyanoacrylates, without cytotoxic effects .

Industrial Uses

In automotive and electronics manufacturing, DMMM serves as a rapid-curing adhesive for plastics and metals. Its thermal stability (decomposition onset: 220°C) ensures performance under high-stress conditions .

Recent Advances and Future Directions

Recent patents highlight innovations in solvent-free DMMM synthesis using ionic liquid catalysts, reducing energy consumption by 30% . Additionally, copolymerization with acrylate monomers has yielded adhesives with tunable flexibility for wearable medical devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume